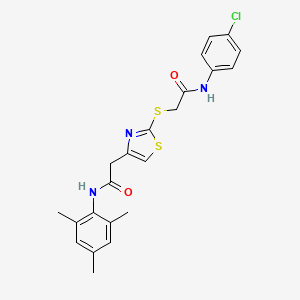

N-(4-chlorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

This compound features a thiazole core substituted with a mesitylamino-2-oxoethyl group (mesityl = 2,4,6-trimethylphenyl) at the 4-position. The thiazole is linked via a sulfide bond to an acetamide moiety bearing a 4-chlorophenyl group.

Properties

IUPAC Name |

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2S2/c1-13-8-14(2)21(15(3)9-13)26-19(27)10-18-11-29-22(25-18)30-12-20(28)24-17-6-4-16(23)5-7-17/h4-9,11H,10,12H2,1-3H3,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGKHRYKGVUUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of thiazole derivatives and subsequent modifications to introduce the acetamide functional group. The specific synthetic routes can vary, but they generally follow established organic chemistry methods for constructing heterocyclic compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to N-(4-chlorophenyl)-substituted compounds, particularly in glioma treatment. For instance, a related compound demonstrated significant inhibitory effects on glioma cell lines by targeting the AKT signaling pathway, which is crucial in tumor progression. The compound exhibited low micromolar activity against AKT2/PKBβ, a kinase implicated in glioma malignancy and poor patient survival outcomes .

Key Findings:

- Inhibition of Glioma Growth: The compound inhibited the formation of 3D neurospheres from primary patient-derived glioma stem cells.

- Selectivity: It showed reduced cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic window.

Enzyme Inhibition

Another area of investigation involves the compound's ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases. Studies indicate that modifications in the compound's structure can enhance its binding affinity to BChE, potentially leading to therapeutic applications in conditions like Alzheimer's disease .

Binding Interactions:

- Hydrogen Bonds: Key interactions between the compound and BChE were identified, including hydrogen bonds with critical amino acids such as His438.

- π–π Stacking: Aromatic interactions were noted with Trp82 and Trp231, enhancing binding stability.

Case Studies

- Anti-Glioma Activity : A study screened various derivatives against glioma cell lines, revealing that certain compounds significantly inhibited cell growth while maintaining low toxicity to normal cells. The specific activity against AKT2 suggests a targeted approach for glioblastoma treatment .

- BChE Inhibition Studies : Compounds similar to this compound were evaluated for their ability to inhibit BChE. Results indicated promising selectivity and potency, with implications for neuroprotective strategies .

Research Findings Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs with variations in the thiazole substituents, acetamide linkages, and biological activities:

Key Observations:

In contrast, the quinoxaline-triazole hybrid () may exhibit antimicrobial properties due to its heterocyclic framework . The mesityl group in the target compound introduces steric bulk and electron-donating effects, which could enhance metabolic stability compared to the smaller 4-fluorophenyl substituent in the analog from .

Synthesis and Yield :

- Yields for analogs range from 53% () to 89% (), with the thiazole-acetamide core typically synthesized via reflux with sodium acetate or copper-catalyzed click chemistry .

Physicochemical Properties :

- Melting points correlate with molecular symmetry and intermolecular interactions. The coumarin analog (206–211°C) has a higher melting point than the nitro-furyl derivative (159–160°C), likely due to π-π stacking in the coumarin system .

Spectral Signatures :

- IR spectra consistently show C=O stretches near 1667–1715 cm⁻¹. ^1H-NMR signals for aromatic protons (δ 6.57–8.02) and thiazole NH (δ ~11.86) are characteristic across analogs .

Implications for Further Research

- Structure-Activity Relationships (SAR) : Replacing the mesityl group with bulkier or electron-deficient aryl groups could modulate solubility and target binding.

- Biological Screening : Prioritize testing the target compound for α-glucosidase inhibition (based on ) and antimicrobial activity (based on ).

- Synthetic Optimization : Explore copper-catalyzed methods () to improve yield and purity.

Q & A

Basic: What is the standard synthetic protocol for N-(4-chlorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and what critical reaction conditions must be optimized?

Answer:

The synthesis typically involves multi-step routes:

Thiazole ring formation : React 2-amino-4-substituted thiazole derivatives with acetonitrile using anhydrous AlCl₃ as a catalyst .

Introduction of mesitylamino group : Couple the thiazole intermediate with mesityl isocyanate under inert conditions (e.g., dry DMF, 0–5°C) to form the 2-oxoethyl-mesitylamino moiety .

Thioether linkage : React the intermediate with 4-chlorophenyl thiol using a base (e.g., NaH) in THF at 60°C .

Critical conditions : Temperature control (<5°C during acylation), anhydrous solvents, and catalyst selection (e.g., AlCl₃ for thiazole ring stability) are essential to avoid side reactions.

Basic: Which spectroscopic and analytical methods are most effective for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., mesityl group protons at δ 2.2–2.4 ppm, thiazole C-S bond at δ 160–165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ ~470–500 Da) and fragmentation patterns .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C ~60–65%, N ~10–12%) to confirm purity .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values in anticancer assays)?

Answer:

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability .

- Purity verification : Reanalyze compound purity via HPLC (>98%) to rule out impurities affecting bioactivity .

- Solvent effects : Test solubility in DMSO vs. PBS; precipitation in aqueous buffers may artificially reduce efficacy .

Advanced: What strategies are recommended to optimize the synthetic yield of the thioether linkage step?

Answer:

- Catalyst screening : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions while maintaining nucleophilic thiol activity .

- Solvent optimization : Use polar aprotic solvents like DMF or DMSO to enhance reactivity of the thiolate ion .

- Stoichiometric adjustments : Increase thiol reagent by 1.2–1.5 equivalents to drive the reaction to completion .

Basic: What are the primary biological targets and mechanisms of action proposed for this compound?

Answer:

- Anticancer activity : Inhibits tubulin polymerization (IC₅₀ ~2–5 µM in HeLa cells) by binding to the colchicine site, disrupting mitosis .

- Antimicrobial action : Targets bacterial DNA gyrase (Gram-positive strains, MIC ~8–16 µg/mL) via competitive inhibition .

- Mechanistic validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to β-tubulin or gyrase B subunit .

Advanced: How can researchers address poor aqueous solubility during in vitro bioactivity studies?

Answer:

- Co-solvent systems : Use 5–10% DMSO in PBS, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance dispersibility and cellular uptake .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide moiety for improved solubility .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

- Storage conditions : Lyophilize and store at −20°C under argon to prevent oxidation of the thioether bond .

- Light sensitivity : Protect from UV exposure using amber vials to avoid photodegradation of the thiazole ring .

- Purity monitoring : Perform HPLC every 6 months to detect degradation products (e.g., free thiol or oxidized sulfone) .

Advanced: What synthetic methodologies enable the generation of structural analogs for SAR studies?

Answer:

- Cross-coupling reactions : Use NiCl₂(dppf) catalysts to introduce aryl/alkenyl groups at the thiazole C4 position .

- Functional group interconversion : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl via Ullmann coupling .

- High-throughput screening : Employ microwave-assisted synthesis to rapidly generate analogs (e.g., 30 min at 100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.